N-(2-chloro-6-fluorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide
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Overview
Description
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is an organic compound with a complex structure It is characterized by the presence of a chlorinated and fluorinated phenyl group, a methoxyphenoxy group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves multiple steps. One common approach is to start with the chlorination and fluorination of a phenyl ring, followed by the introduction of a methoxy group. The pyridinyl group is then attached through a series of substitution reactions. The final step involves the formation of the propanamide backbone through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated and fluorinated phenyl derivatives, as well as compounds with methoxyphenoxy and pyridinyl groups. Examples include:
- 2-Chloro-6-fluoroanisole
- 2-Chloro-6-fluorophenyl methyl ether
- 1-Chloro-3-fluoro-2-methoxybenzene
Uniqueness
N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(2-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H20ClFN2O3 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C22H20ClFN2O3/c1-15(29-20-11-4-3-10-19(20)28-2)22(27)26(21-12-5-6-13-25-21)14-16-17(23)8-7-9-18(16)24/h3-13,15H,14H2,1-2H3 |
InChI Key |
UVIFGHGDHHBRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=C(C=CC=C1Cl)F)C2=CC=CC=N2)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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